molecular formula C25H17N5O2 B13658946 N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

Cat. No.: B13658946
M. Wt: 419.4 g/mol
InChI Key: JMNNXFSSDFQZSJ-UHFFFAOYSA-N
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Description

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine core with two quinoline groups attached at the 2 and 6 positions, connected via carboxamide linkages. The presence of quinoline moieties imparts significant chemical stability and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarbonyl dichloride with 3-aminoquinoline. This reaction is carried out in a solvent such as toluene, under reflux conditions, yielding the desired compound with a final yield of approximately 70% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moieties can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxamide linkages, potentially converting them to amines.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moieties would yield quinoline N-oxides, while reduction of the carboxamide linkages would produce corresponding amines.

Scientific Research Applications

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its ability to stabilize G-quadruplex structures in DNA is attributed to the V-shaped conformation it adopts, which maximizes interaction with the target G4 structures . This stabilization can inhibit DNA polymerization and induce conformational switches in the DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is unique due to its specific quinoline positioning, which imparts distinct chemical and biological properties. Its ability to stabilize G-quadruplex structures more effectively than some of its analogs highlights its potential in therapeutic applications .

Properties

Molecular Formula

C25H17N5O2

Molecular Weight

419.4 g/mol

IUPAC Name

2-N,6-N-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C25H17N5O2/c31-24(28-18-12-16-6-1-3-8-20(16)26-14-18)22-10-5-11-23(30-22)25(32)29-19-13-17-7-2-4-9-21(17)27-15-19/h1-15H,(H,28,31)(H,29,32)

InChI Key

JMNNXFSSDFQZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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